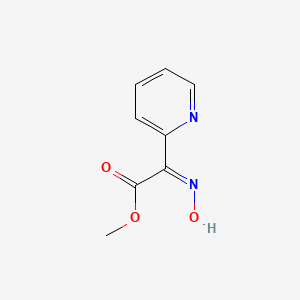

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

Übersicht

Beschreibung

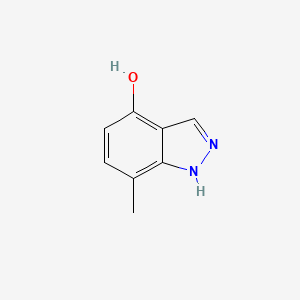

The compound “1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene” is likely an aromatic compound due to the presence of benzene rings. It contains a bromophenoxy group, a fluoro group, and a nitro group attached to the benzene ring .

Molecular Structure Analysis

The compound likely has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The presence of electronegative atoms (bromine, fluorine, and oxygen) and a nitro group could result in regions of partial positive and negative charges, making the compound polar .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of electronegative atoms and a nitro group in this compound could result in polarity, which might affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- "1-(2-Bromoethoxy)-4-nitrobenzene", an intermediate in the synthesis of dofetilide (a medication for treating arrhythmia), is created using a Williamson Reaction, illustrating the significance of such compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).

- The creation of charge transfer complexes with 1-Bromo-4-Nitrobenzene significantly enhances the electron transfer process in polymer solar cells, demonstrating the compound's utility in photovoltaic applications (G. Fu et al., 2015).

- The study of the electrochemical reduction of nitrobenzene in ionic liquids can provide insights into the electrochemical properties of similar nitroaromatic compounds (D. Silvester et al., 2006).

Applications in Material Science and Chemistry :

- The formation of hydroxy radicals from radical cations of substituted benzenes, including nitrobenzene, in aqueous solutions at different temperatures and in the presence of oxygen, can provide valuable information about the reactivity of similar compounds (M. Eberhardt, 1983).

- Insights into the complex photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, can help understand the photophysical properties of "1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene" and its potential applications in photochemical processes (A. Giussani & G. Worth, 2017).

Environmental and Analytical Chemistry :

- Highly selective and sensitive detection of metal ions and nitroaromatic compounds by an anionic europium(III) coordination polymer shows the potential of similar compounds in sensing applications (Raji Feyisa Bogale et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGLRHHMSASKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437742.png)

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)

![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)

![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)

![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)

![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)

![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)

![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)